4-[3-(2-Aminoethyl)phenyl]phenol
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Overview
Description
4-[3-(2-Aminoethyl)phenyl]phenol is an organic compound that features a phenol group and an aminoethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Aminoethyl)phenyl]phenol can be achieved through several methods. One common approach involves the reduction of 4-hydroxyphenylacetonitrile. This process typically requires a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the decarboxylation of tyrosine, a naturally occurring amino acid. This method leverages the enzymatic activity of decarboxylases to convert tyrosine into the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Aminoethyl)phenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinones
Reduction: Primary amines
Substitution: Various substituted phenols
Scientific Research Applications
4-[3-(2-Aminoethyl)phenyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in neurotransmitter pathways, particularly in the synthesis of catecholamines.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-[3-(2-Aminoethyl)phenyl]phenol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to neurotransmitters such as dopamine and norepinephrine. The compound is metabolized by enzymes such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase, leading to the production of these neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenethylamine (Tyramine): Similar in structure but lacks the additional phenyl group.
Phenethylamine: Lacks both the hydroxyl and additional phenyl groups.
Uniqueness
4-[3-(2-Aminoethyl)phenyl]phenol is unique due to the presence of both a phenol group and an aminoethyl group attached to a benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological processes compared to its simpler analogs .
Properties
IUPAC Name |
4-[3-(2-aminoethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-9-8-11-2-1-3-13(10-11)12-4-6-14(16)7-5-12/h1-7,10,16H,8-9,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTRVYPBSPBUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)O)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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